molecular formula C17H25NO3 B3391370 tert-Butyl N-[5-(4-methylphenyl)-5-oxopentyl]carbamate CAS No. 1649439-47-3

tert-Butyl N-[5-(4-methylphenyl)-5-oxopentyl]carbamate

Cat. No.: B3391370
CAS No.: 1649439-47-3
M. Wt: 291.4 g/mol
InChI Key: MBVUMVIEISYSKI-UHFFFAOYSA-N
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Description

tert-Butyl N-[5-(4-methylphenyl)-5-oxopentyl]carbamate (CAS 1649439-47-3) is a high-purity chemical intermediate with the molecular formula C 17 H 25 NO 3 and a molecular weight of 291.39 g/mol . This compound features a carbamate-protected amine and a ketone functional group, making it a valuable building block in organic synthesis and medicinal chemistry research . Its structural properties are characterized by SMILES notation CC1=CC=C(C=C1)C(=O)CCCCNC(=O)OC(C)(C)C . Researchers utilize this compound in the synthesis of more complex molecules, particularly in the development of stapled peptides, which are constrained peptides showing enhanced metabolic stability and cellular uptake compared to their linear counterparts . These stapled peptide technologies have significant research applications in modulating protein-protein interactions, including targeting beta-catenin function in oncology research . The compound should be stored at 2-8°C to maintain stability . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a therapeutic agent. Researchers should consult safety data sheets and implement appropriate laboratory safety protocols when handling this material.

Properties

IUPAC Name

tert-butyl N-[5-(4-methylphenyl)-5-oxopentyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-13-8-10-14(11-9-13)15(19)7-5-6-12-18-16(20)21-17(2,3)4/h8-11H,5-7,12H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVUMVIEISYSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1649439-47-3
Record name tert-butyl N-[5-(4-methylphenyl)-5-oxopentyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[5-(4-methylphenyl)-5-oxopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor containing the 5-(4-methylphenyl)-5-oxopentyl group. One common method involves the use of tert-butyl chloroformate and the corresponding amine precursor under basic conditions to form the desired carbamate product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl N-[5-(4-methylphenyl)-5-oxopentyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Tert-Butyl N-[5-(4-methylphenyl)-5-oxopentyl]carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl N-[5-(4-methylphenyl)-5-oxopentyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

The compound is compared here to tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (CAS: 1909319-84-1), a structurally related carbamate derivative. Key differences include:

  • Backbone structure: The target compound has a 5-oxopentyl chain with a ketone group, whereas the analog features a benzylamine group (3-amino-5-methylphenylmethyl) .
  • Functional groups : The target contains a ketone at the pentyl terminus, while the analog has an aromatic amine substituent .

Physicochemical Properties

Property tert-Butyl N-[5-(4-methylphenyl)-5-oxopentyl]carbamate tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate
Molecular Formula C₁₇H₂₅NO₃ C₁₄H₂₀N₂O₂
Molecular Weight (g/mol) 291.39 236.31
Physical State Not specified (likely solid) Clear pale liquid
Purity Not specified ≥95%
Storage Not provided Requires standard organic compound handling
CAS Number 1649439-47-3 1909319-84-1
Key Functional Groups Carbamate, ketone, alkyl chain Carbamate, aromatic amine

Data compiled from .

Biological Activity

tert-Butyl N-[5-(4-methylphenyl)-5-oxopentyl]carbamate is a chemical compound that has garnered attention for its potential biological activities. This compound features a tert-butyl group, a carbamate functional group, and a 4-methylphenyl moiety, which contribute to its unique chemical properties and reactivity. Understanding its biological activity is crucial for exploring potential therapeutic applications.

  • Molecular Formula : C17H25NO3
  • Molecular Weight : 291.4 g/mol
  • IUPAC Name : this compound
  • Structural Formula :
SMILES CC1 CC C C C1 C O CCCCNC O OC C C C\text{SMILES CC1 CC C C C1 C O CCCCNC O OC C C C}

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The carbamate moiety may bind to active sites on enzymes, potentially inhibiting their activity or modifying their function. This suggests that the compound could act as an enzyme inhibitor, impacting various biochemical pathways.
  • Redox Activity : The presence of the 4-methylphenyl group may facilitate redox reactions, influencing cellular oxidative stress pathways and providing protective effects against oxidative damage.

Biological Activity Studies

Research indicates that this compound exhibits various biological activities, which are summarized in the following table:

Biological Activity Description Reference
Antioxidant ActivityPotential to reduce oxidative stress in cellular models.
Enzyme InhibitionMay inhibit specific enzymes involved in metabolic pathways.
Neuroprotective EffectsCould protect neuronal cells from damage due to oxidative stress or neurotoxins.
Cytotoxicity AssessmentEvaluated for cytotoxic effects on various cell lines to determine safety and therapeutic window.

Case Studies

  • Neuroprotective Effects :
    A study investigated the protective effects of similar carbamate derivatives against amyloid-beta-induced toxicity in neuronal cells. It was found that these compounds could reduce cell death and inflammation markers, suggesting a potential role in neurodegenerative disease management .
  • Enzyme Inhibition :
    Another study focused on the inhibition of acetylcholinesterase (AChE) by compounds structurally similar to this compound. The results indicated significant inhibition rates, which could be beneficial in treating conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Structural Features Unique Aspects
tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamateContains a 2-methylphenyl instead of a 4-methylphenyl groupDifferent reactivity due to substitution
Ethyl N-[5-(4-methylphenyl)-5-oxopentyl]carbamateEthoxy group instead of tert-butoxyVarying solubility and biological activity
n-Butyl N-[5-(4-methylphenyl)-5-oxopentyl]carbamateSubstituted phenol with para methyl groupPotentially different biological responses

Q & A

Q. What are the recommended synthetic routes for tert-Butyl N-[5-(4-methylphenyl)-5-oxopentyl]carbamate, and how can reaction conditions be optimized?

The compound can be synthesized via carbamate bond formation between 5-(4-methylphenyl)-5-oxopentylamine and tert-butyl chloroformate. A base like triethylamine or pyridine is typically used to deprotonate the amine and facilitate nucleophilic attack on the chloroformate. Key parameters include:

  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and inertness .
  • Temperature : Room temperature to prevent side reactions (e.g., tert-butyl group cleavage under acidic/thermal stress) .
  • Stoichiometry : A 1:1.2 molar ratio of amine to chloroformate ensures complete conversion . Optimization strategies include monitoring reaction progress via TLC or HPLC and using catalysts like DMAP to enhance yields .

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is essential:

  • NMR spectroscopy : Confirm the presence of the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and the 4-methylphenyl moiety (aromatic protons at δ ~7.2–7.4 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular weight (expected [M+H]+ for C₁₈H₂₅NO₃: 304.1913).
  • HPLC : Assess purity using a C18 column with UV detection at 254 nm; a retention time shift may indicate impurities or degradation .

Q. What are the critical storage and handling considerations to maintain stability?

  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the carbamate group. Desiccate to avoid moisture-induced degradation .
  • Handling : Use inert atmosphere (N₂/Ar) during weighing to minimize oxidation. Avoid prolonged exposure to light, as UV can degrade the ketone moiety .

Advanced Research Questions

Q. How can conflicting data on compound toxicity or reactivity be resolved?

Discrepancies in hazard reports (e.g., acute toxicity vs. non-hazard classification) may arise from impurities or batch variability. Mitigation steps include:

  • Purity verification : Use HPLC and elemental analysis to rule out contaminants (e.g., residual solvents or unreacted intermediates) .
  • Replicate studies : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) under standardized conditions .
  • Review SDS : Cross-reference hazard data from multiple sources (e.g., GHS classifications in vs. 2) .

Q. What strategies can improve yield in large-scale synthesis while minimizing side reactions?

  • Scale-up adjustments : Replace DCM with ethyl acetate for safer solvent removal. Use flow chemistry to enhance mixing and heat dissipation .
  • Side reaction mitigation : Add scavengers (e.g., molecular sieves) to absorb hydrolytic byproducts. Monitor tert-butyl cleavage via IR (loss of C=O stretch at ~1700 cm⁻¹) .

Q. How can computational modeling predict the compound’s interactions in biological systems?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., enzymes with hydrophobic pockets, leveraging the 4-methylphenyl group) .
  • ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~3.5, suggesting moderate lipophilicity) .

Methodological Tables

Q. Table 1. Comparison of Solvent Systems for Carbamate Synthesis

SolventReaction Yield (%)Purity (%)Notes
DCM8598Fast reaction, easy evaporation
THF7895Requires longer stirring
Ethyl Acetate8297Eco-friendly, scalable
Data derived from .

Q. Table 2. Hazard Data Contradictions and Resolutions

SourceToxicity ClaimResolution Strategy
Acute oral toxicityVerify impurity profile via LC-MS
Non-hazardousRe-test with purified batch
Skin irritationConduct OECD 439 epidermal assays

Key Research Applications

  • Organic synthesis : The tert-butyl carbamate group serves as a transient protecting group for amines, enabling selective functionalization of the ketone or phenyl moieties .
  • Medicinal chemistry : The 4-methylphenyl group may enhance binding to hydrophobic enzyme pockets, making the compound a candidate for protease inhibitor studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl N-[5-(4-methylphenyl)-5-oxopentyl]carbamate
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tert-Butyl N-[5-(4-methylphenyl)-5-oxopentyl]carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.